3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Description
3-[(5Z)-4-Oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core with a (5Z)-configured pyridinium-substituted arylidene group at position 5 and a benzoate moiety at position 2. Rhodanine derivatives are renowned for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C16H10N2O3S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(9-11-5-1-2-7-17-11)23-16(22)18(14)12-6-3-4-10(8-12)15(20)21/h1-9H,(H,20,21)/b13-9- |
InChI Key |
DLELYCJOLSUSSN-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyridinium salts with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the thiazolidinone ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Structure
The compound features a thiazolidine ring, which is known for its biological activity. The presence of the pyridinium group enhances its solubility and reactivity, making it suitable for various biological applications.
Molecular Formula
The molecular formula is , which indicates the presence of multiple functional groups that contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit potent antimicrobial properties. In a study evaluating various thiazolidine compounds, including derivatives similar to 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Properties
Thiazolidine derivatives have been investigated for their anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, attributed to the compound's ability to interact with DNA and inhibit topoisomerase enzymes .
Enzyme Inhibition
The compound has also been studied as a potential inhibitor of specific kinases involved in cancer progression. In vitro assays indicated that derivatives of thiazolidine can effectively inhibit kinase activity, leading to reduced cell proliferation in cancer models. This suggests a promising application in targeted cancer therapies .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized several thiazolidine derivatives and tested their effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed that certain derivatives led to significant reductions in cell viability, with IC50 values indicating potent activity against these cancer types .
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleic acids or proteins, leading to the inhibition of key biological processes. The thiazolidinone ring may also contribute to the compound’s bioactivity by forming covalent bonds with target molecules, thereby disrupting their function .
Comparison with Similar Compounds
Pyridinium vs. Benzylidene Derivatives
- Pyridinium Substitution: The pyridinium group in the target compound contrasts with benzylidene substituents in analogs like 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS: 862827-52-9) .
Heterocyclic Modifications
- Pyrazine vs.
- Thiophene-Containing Analogs : Derivatives like {(5Z)-4-oxo-5-[(5-phenyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (ChemSpider ID: 5022101) incorporate a thiophene ring, which may enhance π-π stacking interactions but reduce solubility compared to pyridinium .
Functional Group Variations at Position 3
Benzoate vs. Acetic Acid Derivatives
- For example, 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid () has been patented for metabolic bone diseases due to its structural rigidity .
- Acetic Acid Derivatives : Compounds like {(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl}acetic acid () exhibit higher flexibility, which may enhance conformational adaptability but reduce target specificity .
Antimicrobial Efficacy
- The target compound’s pyridinium group may confer enhanced activity against Gram-negative bacteria compared to neutral analogs. For instance, (5Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b, ) shows MIC values of 2–8 µg/mL against Staphylococcus aureus, but its lack of charged groups limits penetration into Gram-negative membranes .
- Pyridinium-containing derivatives, such as 4-[(5Z)-4-oxo-5-(4-pyridiniumylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate (ChemSpider ID: 1159738), demonstrate improved biofilm inhibition due to electrostatic interactions with bacterial cell surfaces .
Enzyme Inhibition
- Shikimate Kinase Inhibition : Molecular dynamics simulations of rhodanine derivatives, like 2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (Compound 2, ), reveal strong binding to Mycobacterium tuberculosis shikimate kinase (binding energy: −9.2 kcal/mol). The pyridinium group in the target compound may further stabilize interactions with the enzyme’s active site .
- Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition : Bromophenyl-substituted rhodanines () exhibit IC₅₀ values of <1 µM for ASK1, but the target compound’s pyridinium group may shift selectivity toward other kinases .
Physical Properties
Biological Activity
The compound 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolidine ring, a benzoate moiety, and a pyridine-derived substituent. Its molecular formula is , with a molecular weight of approximately 342.4 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate |
Antimicrobial Properties
Research indicates that derivatives of thiazolidine, including the compound , exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this one have shown effectiveness against Gram-positive bacteria at concentrations ranging from 15.6 to 500 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study involving various thiazolidine derivatives indicated that certain modifications in the structure can enhance their efficacy against cancer cell lines. For example, derivatives containing specific substitutions were found to inhibit cell proliferation in several tumor cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma), with IC50 values lower than 10 µM .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. For example, some thiazolidine derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in cellular signaling pathways related to insulin sensitivity and cancer progression . The binding affinity and interaction modes with PTP1B have been characterized through docking studies, revealing potential pathways for therapeutic intervention.
Study on Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial activity of various thiazolidine derivatives, including those with pyridine fragments. The results indicated that compounds with specific structural features had enhanced activity against Gram-positive bacteria compared to others .
Anticancer Properties Research
In another study focusing on the anticancer effects of thiazolidine derivatives, several compounds were screened for their ability to inhibit cell proliferation across different cancer cell lines. The most active compounds demonstrated significant IC50 values, confirming their potential as therapeutic agents against cancer .
Enzyme Interaction Studies
Research involving the interaction of thiazolidine derivatives with PTP1B provided insights into their mechanism of action. The compounds were shown to bind effectively at the active site of PTP1B, leading to decreased enzyme activity and subsequent biological effects such as reduced cell proliferation in cancer cells .
Q & A
Synthesis and Purification
Basic Question: Q. What are standard protocols for synthesizing thiazolidinone derivatives like 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate? Methodological Answer: Synthesis typically involves refluxing precursors (e.g., substituted pyrimidines or thiazolidinones) with aldehydes and catalysts. For example, a related compound was synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours. Purification is achieved via recrystallization (e.g., ethyl acetate/ethanol) or column chromatography using silica gel .
Advanced Question: Q. How can conflicting yields in thiazolidinone synthesis be resolved? Methodological Answer: Yield discrepancies often arise from differences in reaction conditions (e.g., temperature, solvent polarity, or catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, adjusting the molar ratio of sodium acetate (as a base catalyst) or switching to microwave-assisted synthesis may improve reproducibility. Post-reaction workup, such as using preparative HPLC for impurities, can also enhance yield consistency .
Structural Characterization
Basic Question: Q. What spectroscopic methods are used to confirm the structure of this compound? Methodological Answer: Key techniques include:
- NMR : H and C NMR to identify aromatic protons (δ 7.2–8.5 ppm), thioxo groups (δ ~180 ppm in C), and pyridinium protons.
- IR : Peaks at ~1650–1700 cm for C=O (oxo group) and ~1200 cm for C=S (thioxo group).
- HRMS : To confirm molecular ion peaks and isotopic patterns .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry for Z/E isomers? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry. For example, in a related compound, the (Z)-configuration of the benzylidene group was confirmed by analyzing the dihedral angle (80.94°) between the thiazolidinone and pyridine rings. Hydrogen bonding networks (e.g., C–H···O interactions) further validate spatial arrangements .
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are suitable for screening the bioactivity of this compound? Methodological Answer: Standard assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Antioxidant : DPPH radical scavenging or FRAP assays.
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Question: Q. How can structure-activity relationship (SAR) studies optimize bioactivity? Methodological Answer: Modify substituents (e.g., pyridinium or benzoate groups) and evaluate changes in activity. For example:
- Introducing electron-withdrawing groups (e.g., –Cl or –CF) on the pyridinium ring may enhance antimicrobial potency.
- Increasing hydrophobicity (e.g., adding methyl groups) can improve membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial DNA gyrase .
Safety and Handling
Basic Question: Q. What safety precautions are required when handling this compound? Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers at –20°C, away from oxidizers and moisture.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradictions and Reproducibility
Advanced Question: Q. How to address discrepancies in crystallization outcomes across studies? Methodological Answer: Variations in solvent systems (e.g., ethyl acetate vs. ethanol/water mixtures) and cooling rates (slow evaporation vs. shock cooling) affect crystal quality. For reproducibility, standardize solvent polarity (logP) and use seeding techniques. SCXRD data should be cross-validated with powder XRD to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
